3-(1H-Benzo[d]imidazol-5-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3H-benzimidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)4-2-7-1-3-8-9(5-7)12-6-11-8/h1,3,5-6H,2,4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODOMGJHAKHUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCC(=O)O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663439 | |
| Record name | 3-(1H-Benzimidazol-6-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155049-54-0 | |
| Record name | 3-(1H-Benzimidazol-6-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Interactions and Mechanistic Insights into 3 1h Benzo D Imidazol 5 Yl Propanoic Acid and Analogs
Computational Chemistry Approaches for Molecular Understanding
Computational chemistry provides powerful tools to predict and analyze the behavior of molecules at an atomic level, offering insights into their electronic properties, potential as drug candidates, and interactions with biological targets.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 3-(1H-Benzo[d]imidazol-5-yl)propanoic acid, DFT calculations can elucidate fundamental properties that govern its reactivity and interactions.
Researchers have utilized DFT to analyze related benzimidazole (B57391) structures. For instance, a study on 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole employed the B3LYP functional with a 6-311++G(d,p) basis set to analyze the molecule's optimized structure and properties. researchgate.net Such analyses typically compute:
Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.
Electronic Properties: Calculating the dipole moment, polarizability, and hyperpolarizability to understand the molecule's response to electric fields. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's stability and susceptibility to electronic excitation. researchgate.net
Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, offering insights into how the molecule might interact with biological targets. researchgate.net
Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge transfer and intramolecular interactions, such as hyperconjugation. researchgate.net
While no specific DFT data for this compound was found, the application of these methods would yield valuable information on its electronic characteristics and reactivity profile.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design. For a compound like this compound, docking simulations could predict its binding affinity and mode of interaction with various protein targets.
Numerous studies have employed molecular docking for benzimidazole analogs to predict their inhibitory potential against various enzymes. For example:
Benzimidazole-based thiadiazole derivatives were docked against α-amylase and α-glucosidase to understand their potential as anti-diabetic agents. researchgate.net The docking studies helped identify key interactions between the ligands and amino acid residues in the active sites of these enzymes. researchgate.net
In another study, substituted benzimidazole derivatives were docked into the active site of M. tuberculosis KasA to investigate their antitubercular activity. nih.gov The docking scores indicated significant binding affinity, and the simulations revealed specific hydrogen bond interactions. nih.gov
Similarly, novel benzimidazole–thiazole derivatives were evaluated as potential COX-2 inhibitors through molecular docking, with the results suggesting promising interactions with the enzyme. researchgate.net
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. By simulating the movements of atoms and molecules, MD can assess the stability of a ligand-receptor complex, analyze conformational changes, and refine binding poses obtained from docking.
MD simulations are frequently used to validate the findings of molecular docking studies on benzimidazole derivatives:
For novel benzimidazole–thiazole derivatives targeting COX-2, 100-nanosecond MD simulations were performed to support the docking results and confirm the stability of the ligand-enzyme complexes. researchgate.net
The stability of complexes between benzimidazole derivatives and the enzyme Decaprenylphosphoryl-β-D-ribose-2′-oxidase (DprE1) from Mycobacterium tuberculosis was assessed using MD simulations, which supported the potential of these compounds as antitubercular agents. rjeid.com
In a study on quorum sensing inhibitors, MD simulations revealed that certain benzimidazole derivatives could induce instability in the LasR receptor, leading to the dissociation of its functional dimeric form. nih.gov
For this compound, MD simulations would be invaluable for confirming the stability of its binding to a target protein, revealing the flexibility of the ligand in the binding pocket, and calculating binding free energies to provide a more accurate estimation of binding affinity.
Quantum Mechanical/Molecular Mechanical (QM/MM) methods are advanced computational techniques that combine the accuracy of quantum mechanics (QM) with the speed of molecular mechanics (MM). In a QM/MM simulation, a small, chemically active region of a system (e.g., the ligand and the key residues in an enzyme's active site) is treated with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a less computationally expensive MM force field.
This approach is particularly useful for studying enzymatic reactions or other processes involving the formation or breaking of chemical bonds, where purely MM methods would be inadequate. While no specific QM/MM studies on this compound were identified, this method could conceptually be applied to:
Investigate the mechanism of an enzyme-catalyzed reaction involving the compound.
Accurately model charge transfer and polarization effects between the ligand and its target.
Refine the understanding of binding interactions where electronic effects are significant.
Ligand-Target Binding Studies at the Molecular Level (in vitro, non-cellular systems)
In vitro binding studies are essential for experimentally validating the predictions made by computational methods and for quantifying the interaction between a ligand and its target in a controlled, non-cellular environment.
Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of ligand-receptor interactions.
Enzyme Kinetics: If this compound were to target an enzyme, its effect on the enzyme's activity would be studied. Enzyme inhibition assays are used to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, various benzimidazole derivatives have been evaluated for their inhibitory activity against enzymes like α-glucosidase, α-amylase researchgate.net, cyclooxygenase (COX-2) researchgate.net, and human Pin1. The IC₅₀ values obtained from these assays are crucial for structure-activity relationship (SAR) studies.
Receptor Affinity: For non-enzymatic targets, such as receptors or other proteins, binding affinity is often measured by determining the dissociation constant (K_d) or inhibition constant (K_i). Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays can provide this information. Studies on benzimidazole derivatives have used such assays to quantify their binding to various targets.
The table below summarizes IC₅₀ values for various benzimidazole analogs against different enzyme targets, illustrating the type of data that would be sought for this compound.
| Compound Series | Target Enzyme | Reported IC₅₀ Values (µM) | Reference |
| Benzimidazole-Thiadiazole Analog 2 | α-Amylase | 1.10 | researchgate.net |
| Benzimidazole-Thiadiazole Analog 2 | α-Glucosidase | 2.10 | researchgate.net |
| Benzimidazole–Thiazole Analog 8c | COX-2 | 0.215 | researchgate.net |
| Benzimidazole Derivative 16c | Human Pin1 | 0.33-1.00 | |
| Bis-imine Analog 22 | Glyoxalase I | 0.86 |
This data is essential for validating computational predictions and for the rational design of more potent and selective analogs.
Elucidation of Specific Recognition Motifs and Binding Site Interactions
The interaction of benzimidazole-based compounds with their biological targets is often characterized by a combination of hydrogen bonding, hydrophobic interactions, and metal ion coordination. The specific recognition motifs and binding site interactions of this compound and its analogs are dictated by the nature of the target protein's active or allosteric site.
The benzimidazole ring itself is a key pharmacophore. It can act as a bioisostere for purine (B94841), enabling it to interact with a wide range of biological targets. The nitrogen atoms in the imidazole (B134444) portion of the ring system can act as both hydrogen bond donors and acceptors. For instance, in studies of benzimidazole derivatives as kinase inhibitors, the benzimidazole core has been observed to function as part of a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. researchgate.netnih.gov In other cases, it serves a scaffolding role without directly binding to the hinge. researchgate.netnih.gov
Molecular docking studies of various benzimidazole analogs have provided insights into their binding modes. For example, in the context of epidermal growth factor receptor (EGFR) kinase, the benzimidazole moiety of a derivative was found to form a hydrogen bond network with the side chains of threonine and aspartate residues (Thr766, Thr830, and Asp831) within the active site.
Furthermore, the substituents on the benzimidazole ring play a crucial role in defining the binding specificity and affinity. The propanoic acid side chain of this compound, with its terminal carboxylic acid group, is capable of forming strong ionic interactions or hydrogen bonds with positively charged residues like arginine or lysine (B10760008), or with metal cofactors within an enzyme's active site. For instance, in studies of beta-diketo acid derivatives as HIV-1 integrase inhibitors, a similar acidic moiety was found to be crucial for coordinating with Mg2+ ions in the enzyme's active site.
In some contexts, such as the interaction of bisbenzimidazoles with DNA, these molecules act as minor groove-binding ligands. They form non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces, with the minor groove, showing a preference for AT-rich sequences. While this compound is not a bisbenzimidazole, this highlights the versatility of the benzimidazole scaffold in molecular recognition.
Exploration of Enzymatic or Receptor Modulation Mechanisms (in vitro, non-human)
The functional consequences of the binding of this compound and its analogs to enzymes or receptors are explored through various in vitro assays. These studies provide insights into the mechanisms of modulation, whether it be inhibition, activation, or allosteric effects.
Kinetic Analysis of Enzyme Inhibition or Activation
Kinetic studies are fundamental to understanding how a compound affects enzyme activity. For benzimidazole derivatives, enzyme inhibition is a commonly reported mechanism of action. The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
While detailed kinetic analyses determining the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound are not extensively reported in publicly available literature, data from analogous compounds provide valuable insights. Benzimidazole derivatives have been shown to be ATP-competitive inhibitors of various kinases, meaning they bind to the same site as the natural substrate ATP, thereby preventing its binding and the subsequent phosphorylation cascade. scirp.org
The following table summarizes the inhibitory activities of various benzimidazole analogs against different enzymes, as reported in scientific literature.
| Compound Class | Target Enzyme | IC50 / EC50 | Reference |
| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase | 0.64 ± 0.05 µM to 343.10 ± 1.62 µM | |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides | Various Cancer Cell Lines | 7.82 to 21.48 µM | mdpi.com |
| 1H-Benzo[d]imidazole derivative (12b) | Human Topoisomerase I | 16 µM (50% DNA relaxation inhibition) | |
| 1H-Benzo[d]imidazole derivatives (11a, 12a, 12b) | Various Cancer Cell Lines (GI50) | 0.16 to 3.6 µM | |
| Benzimidazolyl diketo acid derivative (13g) | HIV-1 Replication | EC50 = 40 µM |
It is important to note that the IC50 value can be influenced by the concentration of the substrate used in the assay. A more detailed kinetic analysis would involve determining the Michaelis-Menten constant (Km) in the presence and absence of the inhibitor to elucidate the precise mechanism of inhibition. For example, in uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km.
Allosteric Modulation and Conformational Changes (Conceptual)
Beyond direct competitive inhibition at the active site, benzimidazole derivatives have been shown to act as allosteric modulators. Allosteric modulators bind to a site on the receptor or enzyme that is distinct from the primary (orthosteric) binding site. This binding induces a conformational change in the protein, which in turn alters the affinity or efficacy of the endogenous ligand or substrate at the active site.
A notable example of allosteric modulation by benzimidazole-related compounds is their interaction with the GABAA receptor. Certain benzimidazole derivatives have been identified as positive allosteric modulators (PAMs) of the GABAA receptor. nih.govnih.gov PAMs enhance the effect of the primary agonist, in this case, gamma-aminobutyric acid (GABA), without directly activating the receptor themselves. nih.gov For instance, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as PAMs that preferentially interact with the α1/γ2 interface of the GABAA receptor. nih.gov
Conceptually, the binding of an allosteric modulator like a benzimidazole derivative to an allosteric site initiates a cascade of conformational changes that propagate through the protein structure to the active site. This can result in:
Increased affinity of the substrate/agonist: The conformational change may alter the shape of the active site to be more complementary to the substrate, leading to tighter binding.
Increased efficacy of the agonist: The conformational change may facilitate the catalytic process or the downstream signaling cascade more efficiently upon agonist binding.
Stabilization of an active or inactive conformation: The modulator might bind preferentially to and stabilize a particular conformational state of the enzyme or receptor, thereby shifting the equilibrium towards that state.
The propanoic acid moiety of this compound could potentially play a role in anchoring the molecule to an allosteric pocket, allowing the benzimidazole core to induce the necessary conformational shift. The identification of specific allosteric binding sites and the precise nature of the conformational changes they induce often require advanced structural biology techniques such as X-ray crystallography or cryo-electron microscopy, coupled with computational modeling. While direct evidence for allosteric modulation by this compound is not established, the precedent set by its analogs suggests this as a plausible mechanism of action for this class of compounds.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 1h Benzo D Imidazol 5 Yl Propanoic Acid Analogs
Impact of Benzimidazole (B57391) Ring Substitutions on Activity Profiles
The biological activity of benzimidazole derivatives is significantly modulated by the nature and position of substituents on the bicyclic ring system. mdpi.com Structure-activity relationship (SAR) studies indicate that substitutions at the N1, C2, C5, and C6 positions are particularly influential in dictating the anti-inflammatory potential of these compounds. mdpi.comnih.gov For instance, research on various benzimidazole derivatives has shown that the introduction of specific functional groups at these key positions can enhance or diminish their therapeutic effects.
Table 1: Impact of Benzimidazole Ring Substitutions on Biological Activity This table is interactive. You can sort and filter the data by clicking on the headers.
| Position of Substitution | Substituent Type | Observed Effect on Activity | Target/Activity |
|---|---|---|---|
| N1 | Benzyl group | Enhanced anti-inflammatory action | Anti-inflammatory |
| C2 | Phenyl group with 4-methoxy substitution | Favorable for anti-inflammatory activity | Anti-inflammatory |
| C2 | Phenyl group with chloro- or hydroxy- substitution | Reduced anti-inflammatory activity | Anti-inflammatory |
| C2 | Methylene (B1212753) linker vs. amino group | Reduced anti-inflammatory activity | Anti-inflammatory |
| C5 | Sulfonic acid (-SO3H) | Decreased photoprotective and antifungal activity | Photoprotection, Antifungal |
| C5 | Carboxylic acid (-COOH) | Favorable for photoprotection but not antifungal activity | Photoprotection, Antifungal |
| C6 | Halogen atom (e.g., Chlorine) | Increased affinity and selectivity | Serotonin (B10506) 5-HT3 Receptor |
| C6 | Electron-rich or -poor groups | Significantly influences anti-inflammatory action | Anti-inflammatory |
| C7 | Nitro group | Increased affinity and selectivity (when combined with C6-halogen) | Serotonin 5-HT3 Receptor |
Electronic and Steric Effects of Substituents on Molecular Interactions
The influence of substituents on the benzimidazole ring is governed by a combination of electronic and steric effects, which directly impact the molecule's interaction with its biological target. Electronic effects refer to the electron-donating or electron-withdrawing nature of a substituent, which can alter the charge distribution across the benzimidazole scaffold and its ability to form hydrogen bonds or other electrostatic interactions. researchgate.net Steric effects relate to the size and shape of the substituent, which can either facilitate a better fit into a receptor's binding pocket or create unfavorable clashes that hinder binding. researchgate.net
Quantitative structure-activity relationship (QSAR) studies on benzimidazole derivatives frequently highlight the importance of both steric and electrostatic fields in determining biological activity. nih.gov For example, 3D-QSAR models for benzimidazole-based inhibitors of the hepatitis C virus (HCV) NS5B polymerase revealed that inhibitory activity requires specific hydrogen bond donor and acceptor groups at the 5-position of the indole (B1671886) ring (an analog of the benzimidazole ring). nih.gov These models generate contour maps that visually represent the ideal properties of substituents at different positions. Green contours might indicate regions where bulky (sterically favored) groups enhance activity, while blue contours could show where electropositive groups are beneficial. nih.govacs.org Such analyses provide a molecular-level rationale for observed SAR, guiding the design of more potent compounds by indicating whether to add, for example, a bulky, lipophilic group or a small, hydrogen-bonding group at a specific position to optimize target engagement. nih.gov
Regioselectivity and Isomerism in SAR Studies
Regioselectivity—the specific position of a substituent—is a critical determinant in the SAR of benzimidazole analogs. As highlighted previously, moving a functional group from one position to another (e.g., from C5 to C6) can dramatically alter the compound's biological profile. mdpi.comnih.gov This is because the precise geometry of ligand-receptor interactions often depends on the exact placement of key functional groups that participate in hydrogen bonding, ionic interactions, or hydrophobic contacts.
Modifications to the Propanoic Acid Moiety and Their Influence
Alterations to the propanoic acid side chain of the parent molecule provide another avenue for modulating its pharmacological properties. These modifications can influence the compound's binding affinity, selectivity, and pharmacokinetic profile.
Chain Length Variation and Branching Effects (Conceptual)
Varying the length of the alkyl chain connecting the benzimidazole ring to the carboxylic acid group can have profound effects on activity. Conceptually, lengthening the chain (e.g., from propanoic to butanoic or pentanoic acid) could allow the molecule to access deeper hydrophobic pockets within a target protein, potentially increasing binding affinity through enhanced van der Waals interactions. edx.org However, there is typically an optimal chain length; a chain that is too long may introduce steric hindrance, preventing the molecule from fitting correctly into the binding site and thus decreasing activity. edx.org Conversely, shortening the chain (e.g., to an acetic acid moiety) would alter the spatial relationship between the benzimidazole core and the carboxylic acid, which could disrupt critical binding interactions. This alteration in lipophilicity also affects the molecule's ability to cross biological membranes. edx.org
Introducing branching into the alkyl chain is another key modification strategy. Branching can increase the steric bulk of the side chain, which may improve binding by filling a specific pocket or, conversely, decrease activity if the pocket is narrow. tutorchase.com Branching also lowers the flexibility of the side chain, which can be entropically favorable for binding if the rigid conformation matches the receptor's requirements. From a metabolic standpoint, branched chains can sometimes be more resistant to enzymatic degradation compared to linear chains. Studies on the cracking reactivity of alkenes show that branched structures can lead to more stable intermediates, a principle that can translate to metabolic stability. acs.org
Bioisosteric Replacements for the Carboxylic Acid Group (Conceptual)
The carboxylic acid group is a key functional group, often involved in critical hydrogen bonding or ionic interactions with a biological target. However, its acidic nature can lead to poor membrane permeability and potential metabolic liabilities. nih.govnih.gov Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a common strategy to overcome these drawbacks while preserving biological activity. drughunter.com
Several functional groups are well-established bioisosteres for carboxylic acids. nih.gov
Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most widely used carboxylic acid bioisosteres. It has a similar pKa (acidity) and spatial arrangement of hydrogen bond acceptors, allowing it to mimic the key interactions of the carboxylate group. drughunter.comcambridgemedchemconsulting.com Tetrazoles are often more lipophilic and metabolically stable than their carboxylic acid counterparts. drughunter.com
Acyl Sulfonamides: This group can also effectively mimic the acidic proton and hydrogen bonding pattern of a carboxylic acid. In some cases, acyl sulfonamides have been shown to significantly increase potency, partly due to their ability to form multiple hydrogen bond interactions. drughunter.com
Hydroxamic Acids: With pKa values in the range of 8-9, hydroxamic acids are less acidic than carboxylic acids but can still act as effective mimics in certain contexts. nih.gov They are particularly known for their metal-chelating properties.
Other Acidic Heterocycles: Various other five-membered heterocyclic rings, such as certain isoxazolols, can also serve as effective bioisosteres, offering different electronic and solubility profiles. nih.gov
The choice of a bioisostere is highly context-dependent, as its success relies on the specific binding environment of the target protein. nih.gov
Three-Dimensional (3D) SAR and Quantitative SAR (QSAR) Modeling
To better understand and predict the complex relationships between molecular structure and biological activity, computational methods like 3D-SAR and QSAR are invaluable tools. nih.gov These techniques are widely applied to series of benzimidazole derivatives to rationalize observed SAR and guide the design of new, more potent analogs. nih.govnih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build statistical models that correlate the biological activity of a set of compounds with their 3D properties, including steric and electrostatic fields. researchgate.net For a series of benzimidazole derivatives, these models can identify the specific spatial regions around the molecule where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors are favorable or unfavorable for activity. nih.govacs.org For instance, a CoMFA study on benzimidazole-4-carboxamides identified that steric and electrostatic fields were the most relevant descriptors for their activity at the 5-HT4 receptor. nih.gov
The output of these models includes contour maps that provide a visual guide for drug design. nih.govacs.org These maps highlight the key features required for optimal interaction with the target, offering reliable clues for further optimization. nih.gov The predictive power of these models, often validated with an external test set of compounds, allows for the virtual screening and prioritization of novel structures before undertaking their chemical synthesis, thereby saving significant time and resources. acs.orgacs.org These computational approaches have been successfully used to develop predictive models for benzimidazole derivatives targeting a range of biological systems, from serotonin receptors to viral polymerases. nih.govnih.govacs.org
Pharmacophore Generation and Virtual Screening Approaches
Pharmacophore modeling and virtual screening are powerful computational tools used in drug discovery to identify new lead compounds from large chemical databases. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target.
Virtual screening then uses these pharmacophore models to rapidly search through extensive libraries of virtual compounds, filtering for those that match the defined features. This approach is significantly faster and more cost-effective than traditional high-throughput screening.
In the context of benzimidazole derivatives, virtual screening has been successfully employed to identify potential inhibitors for a variety of biological targets. For instance, a ligand-based virtual screening of the ZINC15 database, which contains millions of compounds, was performed using the benzimidazole scaffold to find potential inhibitors of Triosephosphate Isomerase from Leishmania mexicana (LmTIM). nih.gov This screening identified 175 potential derivatives. nih.gov Similarly, another study used the benzimidazole substructure for a ligand-based virtual screening to identify potential inhibitors of Trypanosoma cruzi TIM (TcTIM). nih.gov
The general workflow for such a study typically involves:
Selection of a training set: A group of known active compounds with the desired biological activity is chosen.
Pharmacophore model generation: The 3D structures of the training set molecules are aligned, and common chemical features responsible for their activity are identified to create a pharmacophore model.
Database screening: Large compound databases are screened against the generated pharmacophore model.
Hit filtering and refinement: The initial hits are further filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and molecular docking scores. nih.gov
For example, in a study targeting the 5-lipoxygenase-activating protein (FLAP), a combined ligand- and structure-based pharmacophore model was used to screen for novel benzimidazole derivatives. This led to the identification of a potent inhibitor of leukotriene formation. researchgate.net
Below is a hypothetical interactive data table illustrating the kind of data generated during a virtual screening campaign for benzimidazole analogs.
| Compound ID | Molecular Formula | Predicted Activity (e.g., IC50 in µM) | Docking Score (kcal/mol) | Lipinski's Rule of 5 Violations |
| Analog 1 | C15H12N2O2 | 5.2 | -8.5 | 0 |
| Analog 2 | C16H14N2O3 | 2.1 | -9.1 | 0 |
| Analog 3 | C14H10ClN3O | 10.8 | -7.9 | 0 |
| Analog 4 | C17H16N4O2 | 0.8 | -10.2 | 0 |
| Analog 5 | C18H18N2O2S | 3.5 | -8.8 | 0 |
This table is for illustrative purposes and does not represent actual experimental data for 3-(1H-Benzo[d]imidazol-5-yl)propanoic acid analogs.
Statistical Models for Predicting Molecular Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These statistical models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.
For benzimidazole derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities. For example, a 3D-QSAR study was conducted on a series of 1,2-disubstituted benzimidazole-5-carboxylic acids to explore their anti-mycobacterial activity. In such a study, the biological activity, typically expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50), is used as the dependent variable. The independent variables are various molecular descriptors that quantify the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic features.
The process of developing a QSAR model generally involves:
Data Set Preparation: A dataset of compounds with known biological activities is compiled. This set is usually divided into a training set for model development and a test set for model validation.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical metrics and the external test set.
A hypothetical QSAR equation might look like this: pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + c
This equation suggests that an increase in lipophilicity (LogP) and the number of hydrogen bond donors would increase the biological activity, while an increase in molecular weight would decrease it.
The following interactive data table provides an example of the data used in a QSAR study of hypothetical benzimidazole analogs.
| Compound ID | Experimental pIC50 | Predicted pIC50 | LogP | Molecular Weight | Number of Hydrogen Bond Donors |
| Analog A | 6.5 | 6.4 | 2.1 | 280 | 2 |
| Analog B | 7.1 | 7.0 | 2.5 | 295 | 3 |
| Analog C | 5.8 | 5.9 | 1.8 | 310 | 1 |
| Analog D | 7.5 | 7.6 | 2.8 | 320 | 3 |
| Analog E | 6.2 | 6.1 | 2.0 | 300 | 2 |
This table is for illustrative purposes and does not represent actual experimental data for this compound analogs.
Through these computational approaches, researchers can gain valuable insights into the SAR and SPR of benzimidazole derivatives, guiding the rational design of new and improved molecules with desired therapeutic properties.
Advanced Spectroscopic and Analytical Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-(1H-Benzo[d]imidazol-5-yl)propanoic acid. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
1D and 2D NMR Techniques for Complex Structural Elucidation
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are routinely used to confirm the basic structure of synthesized benzimidazole (B57391) derivatives. ipb.pt For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzimidazole ring, the methylene (B1212753) protons of the propanoic acid chain, and the exchangeable N-H proton of the imidazole (B134444) ring. Similarly, the ¹³C NMR spectrum would display distinct peaks for each carbon atom in the molecule. nih.govresearchgate.net
However, for more complex derivatives or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. ipb.pt These include:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. ugm.ac.id
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons. ugm.ac.id
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular skeleton and for assigning quaternary carbons that have no attached protons. ugm.ac.idnih.gov In the case of substituted benzimidazoles, HMBC can be vital in determining the exact position of substituents. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close in space, even if they are not directly bonded, which is invaluable for determining the three-dimensional conformation of the molecule.
The application of these 1D and 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon resonances in this compound and its derivatives, confirming their successful synthesis and providing a detailed picture of their molecular structure. ugm.ac.idresearchgate.net
Table 1: Conceptual ¹H and ¹³C NMR Data for this compound
| Atom | Conceptual ¹H Chemical Shift (ppm) | Conceptual ¹³C Chemical Shift (ppm) |
| H2 (imidazole) | ~8.1 | ~145 |
| H4/H7 (benzene) | ~7.5-7.7 | ~115-125 |
| H6 (benzene) | ~7.3-7.5 | ~115-125 |
| CH₂ (α to COOH) | ~2.7 | ~35 |
| CH₂ (β to COOH) | ~3.0 | ~30 |
| COOH | ~12.0 (broad) | ~175 |
| NH (imidazole) | ~12.5 (broad) | - |
Note: This is a conceptual table with estimated chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.
Ligand-Observed NMR for Binding Site Mapping (Conceptual)
Ligand-observed NMR techniques are powerful methods used in fragment-based drug discovery (FBDD) to study the binding of small molecules (ligands) to macromolecular targets like proteins. sandiego.edu These methods are particularly useful for detecting weak binding events. sandiego.edu For a compound like this compound, these techniques could conceptually be used to identify its binding site on a target protein and to understand the nature of the interaction.
Several ligand-observed NMR experiments could be applied:
Saturation Transfer Difference (STD) NMR: This experiment identifies which protons of the ligand are in close proximity to the protein surface. By irradiating the protein with radiofrequency pulses, saturation is transferred to the bound ligand. The difference between the saturated and unsaturated spectra reveals the ligand's binding epitope.
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique detects the transfer of magnetization from bulk water to the ligand through the protein. It can help identify binders and provide information about the ligand's orientation in the binding pocket. sandiego.edu
Interligand NOEs for Pharmacophore Mapping (INPHARMA): This is a 2D NOESY-based technique that can detect through-space interactions between two different ligands that bind competitively to the same site. nih.gov This helps in understanding the relative orientation of different fragments within the binding pocket. nih.gov
Conceptually, if this compound were screened against a protein target, these NMR methods could reveal which parts of the molecule—the benzimidazole ring or the propanoic acid side chain—are crucial for binding. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the ligand's affinity and selectivity. sandiego.edu
Mass Spectrometry (MS) for Mechanistic and Reaction Intermediate Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used to determine the molecular weight of compounds, confirm their elemental composition, and elucidate their structure through fragmentation patterns. nih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This accuracy allows for the unambiguous determination of the elemental composition of a molecule, which is a critical step in confirming the identity of a newly synthesized compound like this compound. nih.govresearchgate.net
For this compound (C₁₀H₁₀N₂O₂), the expected exact mass can be calculated. An HRMS instrument would then measure the actual mass of the ionized molecule. If the measured mass matches the calculated mass with high accuracy, it provides strong evidence for the proposed molecular formula. nih.govbldpharm.com This is a standard and essential characterization technique in modern chemical research. researchgate.net
Table 2: Conceptual HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Calculated Exact Mass | 190.0742 g/mol |
| Observed m/z ([M+H]⁺) | 191.0815 (Conceptual) |
| Mass Accuracy | < 5 ppm (Typical) |
MS-Based Studies for Mechanistic Pathway Analysis
Mass spectrometry can also be a valuable tool for studying reaction mechanisms by identifying intermediates and byproducts. doi.org For the synthesis of this compound, which could involve the condensation of a substituted phenylenediamine with a dicarboxylic acid derivative, MS could be used to monitor the reaction progress. doi.org
By analyzing aliquots of the reaction mixture at different time points using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), it is possible to detect the formation of transient intermediates. The fragmentation patterns of these intermediates, obtained through tandem mass spectrometry (MS/MS), can provide structural information, helping to piece together the step-by-step mechanism of the reaction. For instance, in the synthesis of related benzimidazole derivatives, MS has been used to propose fragmentation pathways that are characteristic of the core structure. researchgate.netmdpi.com
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Biology
While NMR provides detailed structural information in solution, X-ray crystallography and, more recently, cryo-electron microscopy (Cryo-EM) can determine the precise three-dimensional structure of molecules in the solid state or in a vitrified state, respectively. These techniques are particularly powerful for understanding how molecules like this compound interact with biological macromolecules.
X-ray crystallography has been extensively used to determine the crystal structures of various benzimidazole derivatives. ugm.ac.idnih.govmdpi.comresearchgate.net If a single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking in the crystal lattice. nih.govmdpi.comresearchgate.netnih.gov This information is crucial for understanding its physical properties and for computational modeling studies.
When this compound is bound to a protein target, X-ray crystallography or Cryo-EM of the complex can reveal the exact binding mode. This includes identifying the specific amino acid residues that interact with the ligand, the conformation adopted by the ligand in the binding site, and any conformational changes in the protein upon binding. Such detailed structural information is invaluable for structure-based drug design, allowing for the rational design of more potent and selective inhibitors.
Determination of this compound or Analog Co-crystal Structures
The precise determination of the three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the properties and potential applications of a chemical compound. X-ray crystallography stands as the definitive method for elucidating crystal structures, providing unparalleled insights into bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely reported in publicly available literature, extensive research on its analogs, such as 3-(1H-benzimidazol-2-yl)propanoic acid, offers significant understanding.
A notable example is the crystal structure of a copper(I) complex with 3-(1H-benzimidazol-2-yl)propanoic acid. In this co-crystal, the copper(I) ion is coordinated by the nitrogen atoms of the benzimidazole rings from two separate ligand molecules, resulting in a complex. researchgate.net The crystal data for this complex reveals a monoclinic system, providing a detailed geometric description of the unit cell. researchgate.net
Table 1: Crystallographic Data for [Cu(C₁₀H₉N₂O₂)(C₁₀H₁₀N₂O₂)]
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 21.137(5) |
| b (Å) | 6.4979(14) |
| c (Å) | 16.235(4) |
| β (°) | 121.949(2) |
| Volume (ų) | 1892.0(7) |
| Z | 4 |
Data sourced from a study on a copper(I) complex of a 3-(1H-benzimidazol-2-yl)propanoic acid analog. researchgate.net
Furthermore, the study of co-crystallization of benzimidazole derivatives with other molecules provides insight into the formation of multi-component solid forms. For instance, the co-crystallization of 1,3-bis(1H-benzo[d]imidazol-2-yl)propane with gallic acid resulted in a salt co-crystal, where proton transfer occurred from the carboxylic acid of gallic acid to the nitrogen of the benzimidazole ring. pdbj.org This demonstrates the potential of the benzimidazole moiety to form ionic interactions, a key aspect in the design of co-crystals with tailored properties.
Insights into Protein-Ligand Interface Architecture
Understanding how a molecule interacts with a biological target, such as a protein, is paramount in drug discovery and development. While specific experimental data on the protein-ligand interface architecture of this compound is limited in the public domain, computational docking studies on related benzimidazole derivatives provide valuable predictive insights into their binding modes.
Molecular docking simulations of benzimidazole compounds with various protein targets, such as β-tubulin and protein kinases, have revealed common interaction patterns. nih.govnih.gov The benzimidazole ring system, being largely planar and aromatic, frequently engages in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket.
Moreover, the nitrogen atoms of the imidazole portion of the benzimidazole ring are capable of acting as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The propanoic acid side chain of the title compound introduces a carboxylic acid group, which is a versatile functional group for establishing strong interactions. The carboxylate can act as a potent hydrogen bond acceptor and can also form salt bridges with positively charged amino acid residues such as lysine (B10760008) and arginine.
In silico studies on benzimidazole derivatives have highlighted the importance of specific amino acid residues in the binding site. For example, in the case of β-tubulin, amino acids such as Glutamate 198 have been identified as key interaction points for the benzimidazole core. nih.gov The specific orientation and interactions will, of course, be dependent on the topology and amino acid composition of the individual protein's binding site.
Crystal Engineering and Supramolecular Assembly
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. Supramolecular assembly, a key concept in crystal engineering, involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. This compound possesses functional groups that are highly conducive to forming a variety of supramolecular assemblies.
The benzimidazole ring system, with its capacity for both hydrogen bonding and π-π stacking, and the propanoic acid side chain, with its strong hydrogen-bonding carboxylic acid group, are the primary drivers for self-assembly. Research on carboxylic acid functionalized benzimidazoles has demonstrated their ability to form supramolecular gels. nih.govnih.gov In these systems, a combination of hydrogen bonds between the carboxylic acid groups and π-π stacking interactions between the benzimidazole rings leads to the formation of extended one-dimensional fibrillar networks that can immobilize solvent molecules, resulting in a gel. nih.gov
The formation of these supramolecular structures can be influenced by various factors, including solvent, temperature, and the presence of metal ions. For example, the introduction of lead ions (Pb²⁺) to a solution of a carboxylic acid-functionalized benzimidazole led to the formation of a metallogel, indicating that the benzimidazole and carboxylic acid moieties can act as binding sites for metal coordination, adding another dimension to the supramolecular assembly. nih.gov
The study of different benzimidazole derivatives has revealed a variety of hydrogen-bonding motifs. For instance, in the solid state, some benzimidazole derivatives form infinite-chain hydrogen bond motifs, creating robust supramolecular architectures. wikipedia.org The interplay of these various non-covalent forces allows for the construction of diverse and complex supramolecular structures, a field of active research with potential applications in materials science, including sensors and controlled-release systems.
Emerging Research Applications and Future Directions for 3 1h Benzo D Imidazol 5 Yl Propanoic Acid and Derivatives
Lead Compound Identification and Optimization Strategies in Preclinical Discovery Research
In the realm of drug discovery, the identification of a "lead compound"—a chemical starting point for optimization—is a critical step. Benzimidazole (B57391) derivatives are frequently identified as promising lead compounds due to their ability to interact with a wide array of biological targets. nih.gov The propanoic acid moiety attached to the benzimidazole core, as seen in 3-(1H-Benzo[d]imidazol-5-yl)propanoic acid, offers a key site for modification, allowing chemists to fine-tune the molecule's properties to enhance its efficacy and selectivity for a specific biological target.
Rational Design for Improved Affinity and Selectivity
Rational drug design involves the iterative process of modifying a molecule's structure to improve its interaction with a target, such as an enzyme or receptor. For benzimidazole derivatives, this strategy focuses on altering substituents on the benzimidazole ring system to enhance binding affinity and selectivity. For instance, in the development of activators for AMP-activated protein kinase (AMPK), a key regulator of metabolism, a hit-to-lead optimization effort on a class of benzimidazole-based compounds led to the discovery of a potent and selective activator. nih.gov This process involved systematic structural modifications to identify a derivative with improved properties for robust target engagement in preclinical models. nih.gov
Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing a series of related compounds and evaluating their biological activity, researchers can deduce which chemical features are critical for the desired effect. For example, SAR studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives showed that adding an oxime functional group significantly boosted antiproliferative activity against cancer cell lines. mdpi.comnih.gov This suggests that the oxime group's electron-withdrawing nature or its ability to form hydrogen bonds is crucial for its interaction with cellular targets. mdpi.comnih.gov Similarly, research on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which share a similar structural motif, revealed that hydrophobic substituents on the phenoxyl side chain resulted in the best antibacterial activity. nih.gov These findings guide medicinal chemists in designing new analogues with potentially greater potency and specificity.
Exploration of Novel Biological Targets and Pathways (non-clinical)
The structural versatility of benzimidazole derivatives allows them to interact with a diverse range of biomolecules, leading to the exploration of numerous biological targets and pathways in non-clinical research.
Antimicrobial and Antifungal Targets : Benzimidazole derivatives are well-established as potent antimicrobial agents. nih.gov Research has shown they can target filamenting temperature-sensitive protein Z (FtsZ), a protein essential for bacterial cell division, making it a promising target for developing new antibacterial agents. nih.gov A study on 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives identified compounds with significant activity against Staphylococcus aureus and Candida albicans, demonstrating their potential in combating both bacterial and fungal pathogens. nih.gov
Anticancer Pathways : In oncology research, benzimidazole derivatives are being investigated for their ability to interfere with cancer cell growth and survival. One notable target is tubulin, a protein crucial for cell division; some benzimidazoles inhibit tubulin polymerization, leading to antiproliferative and vascular-disrupting activity in tumors. mdpi.com Other derivatives have been designed to target specific enzymes involved in cancer progression. For example, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as potential dual inhibitors of SIRT2 and EGFR, two important targets in lung cancer. mdpi.comnih.gov
Enzyme Inhibition : Beyond cancer, these compounds are explored as inhibitors of other critical enzymes. Certain 1H-benzo[d]imidazole-1-yl-derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net This research aims to develop compounds that could serve as lead molecules for new anti-Alzheimer's agents. researchgate.net
The table below summarizes the non-clinical biological targets investigated for various derivatives related to this compound.
| Derivative Class | Biological Target/Pathway | Investigated For | Reference(s) |
| Benzimidazole Derivatives | Tubulin Polymerization | Anticancer | mdpi.com |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole | FtsZ Protein | Antimicrobial | nih.gov |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | SIRT2 and EGFR | Anticancer | mdpi.comnih.gov |
| 1H-benzo[d]imidazole-1-yl-derivatives | Acetylcholinesterase (AChE) | Anti-Alzheimer's | researchgate.net |
| Benzimidazole-based Activators | AMP-activated protein kinase (AMPK) | Metabolic Regulation | nih.gov |
Development of Chemical Probes and Biosensors
Beyond their therapeutic potential, benzimidazole derivatives are valuable tools in basic research. Their unique chemical and photophysical properties make them suitable for development as chemical probes and biosensors to study complex biological systems.
Fluorescent Probes for Biological System Labeling (non-human, in vitro)
Fluorescent probes are molecules that absorb and emit light, allowing researchers to visualize cellular components and processes. The benzimidazole scaffold is a key component in some fluorescent dyes due to its inherent photophysical properties, which can be tuned by chemical modification. elsevierpure.com For example, research into 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives, which also possess a heterocyclic core, has yielded compounds with excellent fluorescence properties and low cytotoxicity. mdpi.com Such molecules are promising candidates for use as effective fluorescent probes for biological imaging in in vitro settings. mdpi.com The ability to attach these fluorescent benzimidazole derivatives to other molecules allows for the specific labeling and tracking of proteins, organelles, or other molecules of interest within a cell.
Affinity Tags for Target Validation Studies
Affinity tags are molecules that can be attached to a compound of interest to facilitate the isolation and identification of its binding partners. This is a crucial step in target validation—confirming that a drug candidate interacts with its intended biological target. A benzimidazole derivative with known biological activity can be modified to include a reactive group or "tag." This tagged molecule can then be introduced to a cellular extract. By pulling down the tagged molecule, researchers can also isolate and identify the proteins it binds to, thereby validating the drug's target. While direct examples for this compound are not prominent, the synthesis of functional derivatives, such as those created through Knoevenagel reactions with related imidazole (B134444) aldehydes, demonstrates the chemical tractability of these scaffolds for creating such research tools. nih.gov
Integration in Materials Science Research
The applications of benzimidazole derivatives extend beyond biology into the field of materials science. The rigid, aromatic structure and the presence of nitrogen atoms give these compounds unique electronic and chemical properties that are highly desirable for creating advanced functional materials. rsc.orgproquest.com
Corrosion Inhibitors : One of the most studied applications is in the prevention of metal corrosion. Benzimidazole derivatives are highly effective corrosion inhibitors for metals like carbon steel and copper in acidic environments. proquest.comonepetro.orgnih.gov These molecules work by adsorbing onto the metal surface, forming a protective layer that blocks the active sites where corrosion would otherwise occur. acs.org The presence of heteroatoms (nitrogen, oxygen, sulfur) and aromatic pi bonds in their structure facilitates this strong adsorption. proquest.com
Organic Light-Emitting Diodes (OLEDs) : In electronics, benzimidazole derivatives are being explored as materials for OLEDs, which are used in modern displays and lighting. tandfonline.com Their strong electron-withdrawing properties make them suitable for use as emitters, hosts, or electron-transporting materials within the OLED device structure. tandfonline.com For instance, novel pyrene-benzimidazole hybrids have been designed as efficient blue light emitters, a critical component for full-color displays. nih.govnsf.gov Researchers have successfully fabricated OLED prototypes using these derivatives that show high efficiency and pure blue electroluminescence. nih.gov Other studies have focused on developing benzimidazole derivatives as electron-transporting hosts for highly efficient phosphorescent OLEDs (PHOLEDs). acs.org
Polymer Science and Semiconductors : Benzimidazole derivatives are also used as building blocks in polymer science. They can be incorporated into polymer chains to create materials with high thermal stability and specific proton-conducting properties, which are useful for applications like high-temperature fuel cells. acs.org Furthermore, certain crystalline benzimidazole derivatives have been shown to exhibit n-type semiconducting behavior, making them candidates for use in organic field-effect transistors (OFETs). elsevierpure.com
The table below highlights some of the materials science applications of benzimidazole derivatives.
| Application Area | Function of Benzimidazole Derivative | Key Finding/Result | Reference(s) |
| Corrosion Inhibition | Surface Adsorption Agent | Forms a protective layer on metals like carbon steel, preventing corrosion in acidic media. | proquest.comonepetro.orgkfupm.edu.sa |
| Organic Light-Emitting Diodes (OLEDs) | Emitter, Host, or Electron-Transport Material | Achieved pure blue electroluminescence and high quantum efficiency in prototype devices. | tandfonline.comnih.govacs.org |
| Polymer Science | Monomer for Proton Exchange Membranes | Creates polymers with enhanced acid-binding affinity for potential use in fuel cells. | acs.org |
| Organic Electronics | n-type Semiconductor | Demonstrated respectable electron mobilities in organic field-effect transistors (OFETs). | elsevierpure.com |
Design of Functional Polymers Incorporating Benzimidazole Moieties (Conceptual)
The incorporation of the benzimidazole moiety from this compound into polymer backbones is a promising strategy for creating functional materials with enhanced thermal, mechanical, and chemical properties. The benzimidazole ring is known for its high thermal stability and ability to form strong hydrogen bonds, which can significantly influence polymer morphology and performance.
Conceptually, this compound can be integrated into polymer chains through two primary pathways:
Polycondensation Reactions: The carboxylic acid group allows the molecule to act as a monomer in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The resulting polymers would feature pendant benzimidazole groups along the chain. These groups can induce inter-chain and intra-chain hydrogen bonding, leading to materials with higher glass transition temperatures and improved solvent resistance compared to their non-functionalized analogues.
Polymerization of a Vinyl-Functionalized Derivative: The benzimidazole ring can be functionalized, for example at the N-1 position, with a polymerizable group like a vinyl or acryloyl moiety. Subsequent polymerization would yield a polymer with the 3-(propanoic acid)-benzimidazole unit as a repeating side group.
These conceptual polymers could find applications in high-performance membranes for gas separation, proton exchange membranes for fuel cells (due to the proton-donating and -accepting nature of the benzimidazole ring), and as stabilizing agents in polymer composites. The inherent biological activity of the benzimidazole core also suggests potential for creating biocompatible or antimicrobial polymers for medical applications. chemimpex.com
Self-Assembly and Supramolecular Chemistry Applications
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-ordered, higher-level structures from molecular components. This compound is an ideal candidate for supramolecular assembly due to its distinct functional groups.
The molecule possesses both a hydrogen bond donor (the N-H of the imidazole) and acceptor (the non-protonated nitrogen), as well as a carboxylic acid group which is also a potent hydrogen bond donor and acceptor. This combination enables the formation of robust and directional hydrogen-bonded networks. researchgate.net Research on simpler imidazole and carboxylic acid systems has shown that they readily self-assemble to form well-defined layers and chains through strong ionic O-H···O and N-H···O hydrogen bonds. researchgate.net
For this compound, several assembly motifs are conceivable:
Head-to-tail chains: The carboxylic acid of one molecule can form a hydrogen bond with the imidazole ring of another.
Carboxylic acid dimers: Two molecules can form a classic hydrogen-bonded dimer via their carboxylic acid groups.
π-π stacking: The planar benzimidazole rings can stack on top of one another, providing additional stabilization to the assembly.
These self-assembly processes can lead to the formation of gels, liquid crystals, or crystalline solids with anisotropic properties. Such materials are of interest for applications in molecular electronics, sensing, and controlled-release systems. nih.gov A significant challenge in this field is designing systems that maintain their structural integrity under various conditions, particularly in biological media where interactions with proteins and dilution effects can destabilize non-covalent assemblies. nih.gov
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of this compound to act as a multitopic ligand makes it an excellent building block for Metal-Organic Frameworks (MOFs) and coordination polymers. The carboxylate group can coordinate strongly to metal ions, while the nitrogen atoms of the benzimidazole ring provide additional coordination sites. This dual functionality allows for the construction of multidimensional, porous structures.
The general principle involves reacting the ligand with metal salts (e.g., zinc, copper, chromium) under solvothermal conditions. mdpi.com The choice of metal ion and reaction conditions dictates the resulting framework's topology, porosity, and stability. For instance, studies on related imidazole-propanoate linkers have yielded crystalline coordination polymers with zinc(II) ions. chemrxiv.orgresearchgate.net Similarly, a one-dimensional coordination polymer has been successfully synthesized using a related ligand, 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid, with Cu(II) cations, where the ligand coordinates through both its carboxylate and imidazole groups. nih.gov
MOFs derived from benzimidazole-based linkers have shown significant promise for specific applications. For example, a MOF constructed from 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene and copper ions exhibited excellent CO₂ adsorption capacity, attributed to open metal sites and the presence of nitrogen atoms in the framework. mdpi.com This highlights the potential of MOFs based on this compound for gas storage and separation. The inherent porosity and tunable nature of these materials also make them candidates for applications in catalysis, chemical sensing, and drug delivery.
| Application Area | Relevant Structural Features | Potential Advantage of Benzimidazole Moiety |
| Gas Storage/Separation | High surface area, defined pore size | N-H groups can increase affinity for CO₂. mdpi.com |
| Catalysis | Open metal sites, accessible pores | Benzimidazole can stabilize catalytic metal centers. |
| Sensing | Luminescence, host-guest interactions | The benzimidazole ring can act as a fluorophore. |
Role as a Ligand in Coordination Chemistry and Catalysis
The dual functionality of this compound—a hard carboxylate group and a borderline N-heterocyclic donor—makes it a versatile ligand in coordination chemistry. This versatility allows for the synthesis of metal complexes with diverse structures and electronic properties, which in turn can be harnessed for catalysis.
Development of Homogeneous and Heterogeneous Catalytic Systems
The molecular structure of this compound is well-suited for developing both homogeneous and heterogeneous catalysts.
Homogeneous Catalysis: Simple metal complexes of the ligand, soluble in a reaction medium, can function as homogeneous catalysts. For example, research has demonstrated that P,O-bidentate ligands, such as 3-(diphenylphosphino)propanoic acid, are highly effective in copper-catalyzed C-N coupling reactions for synthesizing N-arylheterocycles. rhhz.net By analogy, a complex of this compound with a transition metal like copper, palladium, or silver could potentially catalyze a range of organic transformations, including cross-coupling, oxidation, or cyclization reactions. nih.gov
Heterogeneous Catalysis: The ligand can be used to create heterogeneous catalysts, which are easily separated from the reaction mixture. This can be achieved in several ways:
Immobilization: The ligand can be anchored to a solid support (e.g., silica, polymer resin) via its carboxylic acid or benzimidazole N-H group, and then complexed with a metal.
MOF-based Catalysis: As discussed previously, MOFs constructed with this ligand can have catalytically active metal nodes. The porous structure allows reactants to diffuse to these active sites, and the products to diffuse out.
These catalytic systems could be applied to fine chemical synthesis, environmental remediation (e.g., degradation of pollutants), and the production of valuable chemical intermediates.
Metal Complex Formation and Ligand Design
The design of metal complexes with this compound hinges on controlling the coordination mode of the ligand. The ligand can bind to a metal center in several ways:
Monodentate: Coordination through either a carboxylate oxygen or an imidazole nitrogen.
Bidentate Chelating: Coordination through both the imidazole nitrogen and a carboxylate oxygen to the same metal center, forming a stable chelate ring.
Bidentate Bridging: The carboxylate group can bridge two metal centers, while the imidazole group coordinates to one of them. This mode is common in the formation of coordination polymers and MOFs. nih.gov
The specific coordination is influenced by factors such as the identity of the metal ion, the pH of the solution (which determines the protonation state of the ligand), the solvent, and the presence of competing ligands. For example, in the formation of a one-dimensional Cu(II) polymer, the ligand was found to be deprotonated and linked to two different copper centers via both Cu-O and Cu-N bonds. nih.gov The ability to form these varied coordination modes is key to designing complexes and materials with targeted properties, from discrete molecular catalysts to robust, porous frameworks.
| Metal Ion | Potential Coordination Geometry | Resulting Structure Type |
| Cu(II) | Square planar, Octahedral | Discrete complexes, 1D/2D/3D polymers. nih.gov |
| Zn(II) | Tetrahedral | Coordination polymers. chemrxiv.orgresearchgate.net |
| Cr(III) | Octahedral | MOFs. mdpi.com |
| Ag(I) | Linear, Trigonal | Can act as a catalyst for cyclization. nih.gov |
Future Research Perspectives and Challenges
The field of benzimidazole chemistry is vibrant, and this compound represents a promising but relatively underexplored building block. Future research is likely to focus on fully exploiting its unique combination of functionalities.
Future Perspectives:
Advanced Functional Materials: A major direction will be the synthesis of novel MOFs and functional polymers. Research will likely target materials with enhanced selectivity for gas separation (e.g., CO₂ capture), high proton conductivity for fuel cell membranes, or stimuli-responsive behavior for smart materials.
Pharmaceutical and Biomedical Applications: Given the prevalence of the benzimidazole scaffold in medicinal chemistry, derivatives of this compound could be explored as precursors for new therapeutic agents, such as anticancer or antimicrobial drugs. mdpi.comnih.gov The propanoic acid chain provides a handle for improving solubility or for conjugation to biomolecules.
Novel Catalytic Systems: There is significant potential in designing more efficient and selective homogeneous and heterogeneous catalysts for challenging organic transformations. This includes developing chiral versions of the ligand for asymmetric catalysis.
Challenges:
Synthesis and Scale-up: While the synthesis is feasible, developing cost-effective and scalable methods for producing the parent compound and its derivatives remains a practical challenge for industrial application. evitachem.com
Structural Complexity and Control: The tautomerism of the benzimidazole ring and its multiple coordination modes can lead to complex mixtures of products or unexpected crystal structures. mdpi.com Achieving precise control over the self-assembly and coordination processes to reliably produce a desired architecture is a significant fundamental challenge.
Stability and Durability: For applications in catalysis or as functional materials, the long-term chemical, thermal, and mechanical stability of the resulting polymers and MOFs is critical. For supramolecular systems intended for biological use, ensuring stability against disassembly in vivo is a major hurdle that needs to be overcome. nih.gov
Addressing these challenges will require a multidisciplinary approach, combining synthetic chemistry, materials science, computational modeling, and advanced characterization techniques to unlock the full potential of this versatile molecule.
Computational Approaches for Drug Repurposing and Novel Scaffold Discovery
The benzimidazole core, including the specific scaffold of this compound, is considered a "privileged structure" in medicinal chemistry. nih.gov This status is due to its structural similarity to natural nucleotides, allowing it to interact with a wide array of biological targets, and its synthetic tractability. researchgate.netrsc.org These characteristics make it an ideal candidate for computational strategies aimed at both repurposing existing drugs and discovering novel therapeutic agents. In-silico techniques such as virtual screening and molecular docking have become central to accelerating the initial phases of drug discovery, offering a cost-effective and rapid method to screen vast libraries of compounds for potential biological activity. nih.govmdpi.com
A primary computational strategy is drug repurposing, which seeks to find new clinical uses for approved drugs. pharmainfo.in This approach is particularly relevant for the benzimidazole class, which includes many established anthelmintic drugs like mebendazole (B1676124) and albendazole (B1665689) that have since been investigated for anticancer properties. nih.govnih.goveurekaselect.com Computational studies have been instrumental in this shift. For instance, in-silico docking studies have been used to evaluate the binding of known benzimidazole-containing drugs against cancer-related targets like the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in many breast cancers. pharmainfo.innih.gov Such studies have identified drugs like pantoprazole (B1678409) and etonitazene as having significant inhibitory potential against HER2, justifying further investigation. pharmainfo.in
Ligand-based virtual screening (LBVS) represents another powerful approach for novel scaffold discovery. nih.govmdpi.com In this method, the known benzimidazole scaffold serves as a query to search massive compound databases, such as ZINC15, for molecules with similar structural features. nih.govmdpi.com One study, searching for inhibitors of Triosephosphate Isomerase (TIM) from Trypanosoma cruzi, started with the benzimidazole scaffold and screened over 750 million compounds. nih.gov This process, after applying filters like Lipinski's rule of five, yielded over 53,000 molecules for further analysis via molecular docking, ultimately identifying several potent hits with binding energies between -8.9 and -10.6 kcal/mol. nih.gov
These computational methods allow for the rapid assessment of a compound's potential before committing to costly and time-consuming synthesis and in-vitro testing. nih.gov The predictive power of these models is enhanced by combining docking simulations with molecular dynamics (MD) simulations and binding free energy calculations (MM/PBSA) to ensure the stability of the ligand-receptor interaction. nih.govrjeid.comnih.gov The data generated from these studies, including docking scores and predicted binding interactions, are crucial for prioritizing candidates for further development. nih.govnih.gov
| Compound/Scaffold | Computational Method | Therapeutic Target | Key Findings/Results | Software/Database |
| Benzimidazole Derivatives | Ligand-Based Virtual Screening (LBVS) & Molecular Docking | Trypanosoma cruzi Triosephosphate Isomerase (TcTIM) | Identified 1604 compounds with binding energies from -8.9 to -10.6 Kcal/mol. nih.gov | ZINC15, PyRx nih.govmdpi.com |
| Existing Benzimidazole Drugs (e.g., Pantoprazole) | Molecular Docking (Drug Repurposing) | Human Epidermal Growth Factor Receptor 2 (HER2) | Pantoprazole, azeloprazole, and etonitazene showed significant inhibitory activity against the HER2 receptor. pharmainfo.in | Accelrys Discovery Studio pharmainfo.innih.gov |
| Benzimidazole-Triazole Hybrids | Molecular Docking | EGFR, VEGFR-2, Topo II | Compound 5a identified as a potent inhibitor of EGFR (IC50 = 0.086 µM) and Topo II (IC50 = 2.52 µM). tandfonline.com | Not Specified |
| Benzoxazole-Formazan Derivatives | Molecular Docking, MD Simulation, MM/PBSA | 4URO Receptor (Bacterial) | Compound 4c showed a maximum dock score of -8.0 kcal/mol and a stable interaction with the receptor. nih.gov | Not Specified |
| Imidazolone Derivatives | Molecular Docking, MD Simulation | VEGFR-2, c-Met, PIM-1 | Compounds 1c and 2h showed strong binding energies and effective interactions with kinase active sites. nih.gov | Not Specified |
Integration of Synthetic Biology and Biocatalytic Pathways for Derivative Production (Conceptual)
While the chemical synthesis of benzimidazole derivatives is well-established, often involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids, there is growing interest in developing more sustainable and efficient production methods. nih.govrsc.orgmdpi.com The integration of synthetic biology and biocatalysis offers a conceptual framework for the "green" synthesis of complex molecules like this compound and its derivatives. This approach leverages the high specificity and efficiency of enzymes to perform complex chemical transformations under mild, environmentally benign conditions. enpress-publisher.comresearchgate.net
A conceptual biocatalytic pathway for the synthesis of this compound can be envisioned by replacing traditional chemical steps with enzymatic reactions. The synthesis could start from simple, readily available precursors and proceed through a multi-step enzymatic cascade.
Conceptual Pathway:
Formation of the Benzimidazole Core: The cornerstone of benzimidazole synthesis is the condensation and subsequent cyclization/oxidation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. rsc.orgnih.gov In a biocatalytic approach, this could be achieved using a sequence of enzymes. An oxidase or dehydrogenase could convert a precursor like 4-amino-3-nitrotoluene to 3,4-diaminobenzoic acid. Subsequently, a ligase or a specific synthase could catalyze the condensation of this diamine with a suitable three-carbon substrate (e.g., succinic semialdehyde) followed by an enzyme-catalyzed cyclization and dehydrogenation to form the aromatic benzimidazole ring system.
Side-Chain Attachment and Modification: The propanoic acid side chain could be installed using enzymes from fatty acid or polyketide synthesis pathways. A carboxylase could introduce a carboxyl group onto a suitable precursor, and an acyl-CoA synthetase could activate it for subsequent reactions. Alternatively, enzymes like transaminases could be used to introduce an amino group at a specific position on a precursor, which is then further modified.
Pathway Engineering: A complete synthetic biology approach would involve assembling the genes encoding these enzymes into a microbial host, such as E. coli or Saccharomyces cerevisiae. By engineering the host's metabolism, precursor supply can be optimized and competing pathways can be silenced, channeling metabolic flux towards the desired product. This whole-cell biocatalyst could then convert a simple carbon source, like glucose, directly into this compound or its derivatives.
This conceptual strategy, while requiring significant research and development, holds the promise of creating sustainable, efficient, and highly specific manufacturing routes for valuable pharmaceutical scaffolds.
| Reaction Step (Conceptual) | Chemical Reagents/Conditions | Potential Enzyme Class | Function |
| Diamine Formation | Catalytic Reduction (e.g., H2/Pd-C) | Nitroreductase | Reduction of a nitro group on an aromatic ring to form an o-phenylenediamine precursor. |
| Ring Condensation & Cyclization | Acid catalyst (e.g., HCl), high temperature | Aldehyde Dehydrogenase / Ligase | Catalyzes the condensation of the o-phenylenediamine with an aldehyde or carboxylic acid precursor. |
| Aromatization | Oxidizing agent | Dehydrogenase / Oxidase | Removes hydrogen atoms from the intermediate to form the stable aromatic benzimidazole ring. |
| Side Chain Elongation | Grignard reagents, Wittig reaction | Acyltransferase / Elongase | Adds carbon units to build the propanoic acid side chain. |
| Terminal Carboxylation | Carbonation of an organometallic intermediate | Carboxylase | Introduces the terminal carboxylic acid group onto the side chain. |
Q & A
Q. What synthetic routes are available for 3-(1H-Benzo[d]imidazol-5-yl)propanoic acid, and how can regioselective challenges be addressed?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 3-bromopropanoic acid reacts with benzimidazole derivatives under optimized conditions (e.g., DMF, elevated temperatures) to target the S-2 position of imidazole, avoiding undesired N-3 substitution. Regioselectivity issues, such as competing substitution sites, are mitigated by adjusting reaction time, temperature, and catalyst choice. Monitoring via LC-MS during synthesis ensures intermediate control .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- ESI-MS : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 500.2) and isotopic patterns (e.g., [M+2+H]+ for chlorine-containing derivatives) .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N percentages within ±0.02% of theoretical values) .
- HPLC : Assesses purity (>95%) and identifies byproducts from incomplete reactions .
Advanced Research Questions
Q. How does modifying substituents on the benzimidazole ring affect the compound's biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., fluorine, chlorine) at the phenyl ring enhance binding to targets like Pin1 enzymes. For instance, conjugating this compound with glycyrrhetinic acid derivatives improves anti-prostate cancer activity by modulating hydrophobic interactions and hydrogen bonding. In silico docking (e.g., AutoDock Vina) predicts binding affinities, guiding rational design .
Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?
- Methodological Answer :
- Contradiction Analysis : If NMR or mass spectrometry data deviates from expectations (e.g., unexpected substitution sites), repeat reactions with isotopic labeling (e.g., deuterated solvents) to trace pathways.
- Reaction Optimization : Adjust solvent polarity (e.g., switch from THF to DMF) or use phase-transfer catalysts to improve yields. For example, modifying methimazole reactions with 3-bromopropanoic acid increased S-2 substitution efficiency from <30% to >70% .
Q. How can computational methods predict the pharmacokinetic properties of derivatives targeting specific enzymes?
- Methodological Answer : Tools like pkCSM predict bioavailability, blood-brain barrier permeability, and toxicity. Parameters such as logP (lipophilicity) and polar surface area are optimized to enhance solubility. For example, derivatives with logP <3 and hydrogen bond donors ≤5 show improved oral absorption in preclinical models .
Data-Driven Challenges
Q. How do impurities in this compound impact pharmacological studies, and how are they characterized?
- Methodological Answer : Common impurities include regioisomers (e.g., 1-yl instead of 5-yl substitution) and unreacted intermediates. These are identified via:
- HPLC-MS/MS : Quantifies impurity levels (e.g., <0.1% for regulatory compliance) .
- Stability Studies : Accelerated degradation (40°C/75% RH) assesses hydrolytic or oxidative byproduct formation .
Q. What experimental protocols validate the compound's role in inhibiting protein-protein interactions (e.g., Keap1-Nrf2)?
- Methodological Answer :
- Fluorescence Polarization Assays : Measure competitive binding of fluorescently labeled peptides to Keap1. IC50 values are calculated using dose-response curves.
- Surface Plasmon Resonance (SPR) : Determines kinetic parameters (e.g., kon, koff) for derivatives. For example, oxadiazole derivatives of the compound showed sub-micromolar KD values in SPR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
